2,3-Dichlorobenzene-1-sulfonyl fluoride

Catalog No.
S3327550
CAS No.
98566-97-3
M.F
C6H3Cl2FO2S
M. Wt
229.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dichlorobenzene-1-sulfonyl fluoride

CAS Number

98566-97-3

Product Name

2,3-Dichlorobenzene-1-sulfonyl fluoride

IUPAC Name

2,3-dichlorobenzenesulfonyl fluoride

Molecular Formula

C6H3Cl2FO2S

Molecular Weight

229.06 g/mol

InChI

InChI=1S/C6H3Cl2FO2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H

InChI Key

FNXHXUGJBKXHFS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)F

2,3-Dichlorobenzene-1-sulfonyl fluoride is an organosulfur compound with the molecular formula C₆H₃Cl₂FO₂S. It appears as a white crystalline powder and has a molecular weight of 286.03 g/mol. This compound is characterized by the presence of two chlorine atoms and a sulfonyl fluoride group attached to a benzene ring, which contributes to its reactivity and utility in various chemical applications. The compound is known for its corrosive properties, necessitating careful handling in laboratory settings .

Typical of sulfonyl fluorides. Notably, it can undergo nucleophilic substitution reactions where the sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates respectively. Additionally, it can react with bases to form corresponding sulfonic acids upon hydrolysis. The chlorinated benzene structure also allows for electrophilic aromatic substitution reactions, making it a versatile reagent in organic synthesis .

The synthesis of 2,3-dichlorobenzene-1-sulfonyl fluoride can be achieved through several methods:

  • Chlorination of Benzene Derivatives: Starting from 2,3-dichlorobenzenesulfonyl chloride, treatment with a fluorinating agent such as potassium fluoride or sulfur tetrafluoride can yield the desired sulfonyl fluoride.
  • Direct Fluorination: Using fluorine gas under controlled conditions can also produce this compound directly from the corresponding chlorinated benzene.
  • Reactions with Sulfur Trioxide: The introduction of the sulfonyl group followed by fluorination offers another synthetic pathway.

These methods highlight the compound's accessibility for research and industrial applications .

2,3-Dichlorobenzene-1-sulfonyl fluoride is utilized in various fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis for creating sulfonamide derivatives.
  • Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for developing therapeutic agents targeting specific biochemical pathways.
  • Laboratory Research: Commonly used in research laboratories for studying reaction mechanisms involving nucleophilic substitutions and electrophilic aromatic substitutions.

The compound's unique properties make it valuable in both academic and industrial settings .

Interaction studies involving 2,3-dichlorobenzene-1-sulfonyl fluoride often focus on its reactivity with biological molecules. For instance:

  • Enzyme Inhibition Studies: Research has shown that this compound can effectively inhibit serine proteases by forming stable complexes with the active site residues.
  • Toxicological Assessments: Evaluations of its corrosive nature and potential cytotoxicity are critical for understanding safe handling practices and environmental impact.

These studies contribute to understanding how this compound interacts at the molecular level within biological systems .

Several compounds share structural similarities with 2,3-dichlorobenzene-1-sulfonyl fluoride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
2,3-Dichlorobenzenesulfonyl chlorideC₆H₃Cl₃O₂SChloride instead of fluoride; less reactive
2,6-Dichlorobenzene-1-sulfonyl fluorideC₆H₃Cl₂FO₂SDifferent chlorine positioning; similar reactivity
4-Chlorobenzenesulfonyl fluorideC₆H₄ClFO₂SLacks dichloro substitution; different properties

The primary distinction of 2,3-dichlorobenzene-1-sulfonyl fluoride lies in its specific chlorination pattern and the presence of the sulfonyl fluoride group, which enhances its reactivity compared to similar compounds. This unique structure allows it to participate in a wider range of

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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